![molecular formula C52H26O8 B8211839 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8211839.png)
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid
Overview
Description
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid is a useful research compound. Its molecular formula is C52H26O8 and its molecular weight is 778.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis : Polyfunctionalized 4H-pyrans and tetrahydrobenzo[b]pyrans synthesized using these compounds have potential applications in organic synthesis, noted for their excellent yields, short reaction times, and mild reaction conditions (Magyar & Hell, 2018).
Fluorescence DNA Sensor : A derivative was used in creating a highly specific, stable, and reproducible fluorescence DNA sensor for detecting pathogen DNA (Chu et al., 2012).
Carcinogenic Studies : Synthesized compounds have been used to study potential ultimate carcinogens of dibenzo[a,l]pyrene, including various dihydroxy and epoxy derivatives (Krzemiński et al., 1994).
Catalysis in Heterocycles Formation : Pyrene-connected tetra-imidazolium salts derived from these compounds have been utilized in the preparation of tetranuclear Rh(I) and Ir(I) complexes, showing catalytic activity in forming oxygen-containing heterocycles (Gutiérrez-Blanco et al., 2018).
Immunsensor Development : The synthesized p-acid is used in creating a sensitive UV-vis spectrum immunsensor for detecting alpha-fetoprotein (AFP), a biomarker in various diseases (Li et al., 2013).
Nanosensors : These compounds have been used in developing nanosensors with low detection limits for detecting hyaluronidase in human urine samples, indicating potential for medical diagnostics (Li et al., 2018).
Metal-Organic Frameworks (MOFs) : Derivatives of these compounds are used in synthesizing MOFs for targeted adsorption of guest molecules, with applications in catalysis and separation technologies (Zhang et al., 2019).
Fluorescent Properties : Novel fluorophores based on these compounds exhibit interesting fluorescence properties, which could be significant for imaging and sensing applications (Jousselin-Oba et al., 2017).
properties
IUPAC Name |
4-[2-[3,6,8-tris[2-(4-carboxyphenyl)ethynyl]pyren-1-yl]ethynyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H26O8/c53-49(54)35-13-1-31(2-14-35)9-21-39-29-40(22-10-32-3-15-36(16-4-32)50(55)56)44-27-28-46-42(24-12-34-7-19-38(20-8-34)52(59)60)30-41(45-26-25-43(39)47(44)48(45)46)23-11-33-5-17-37(18-6-33)51(57)58/h1-8,13-20,25-30H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCMOJXVSJSNKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C#CC6=CC=C(C=C6)C(=O)O)C#CC7=CC=C(C=C7)C(=O)O)C#CC8=CC=C(C=C8)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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